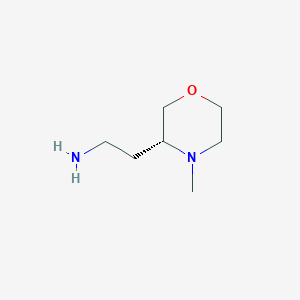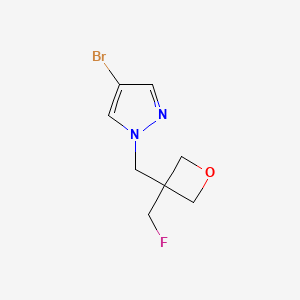
4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole is a heterocyclic compound that contains both bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole typically involves multiple steps. One common approach is the Suzuki–Miyaura cross-coupling reaction. This method involves the reaction of a brominated pyrazole with a boronic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium phosphate and a solvent like toluene, conducted under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura cross-coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce complex heterocyclic structures .
Scientific Research Applications
4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential pharmaceutical agents due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Chemical Biology: It serves as a tool for studying biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(oxetan-3-yl)pyrazole: Similar in structure but lacks the fluoromethyl group.
4-Bromo-1-(oxetan-3-yl)-1H-imidazol-2-amine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluoromethyl group adds an additional layer of complexity and potential for interaction with biological targets .
Properties
Molecular Formula |
C8H10BrFN2O |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
4-bromo-1-[[3-(fluoromethyl)oxetan-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C8H10BrFN2O/c9-7-1-11-12(2-7)4-8(3-10)5-13-6-8/h1-2H,3-6H2 |
InChI Key |
YLMCPUUQFOECSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CN2C=C(C=N2)Br)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


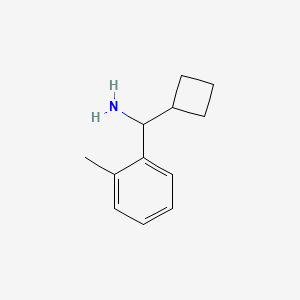
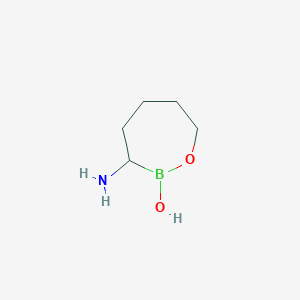
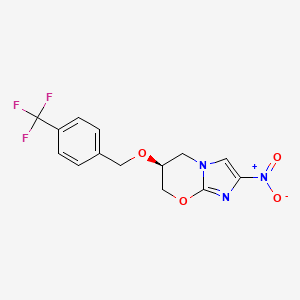
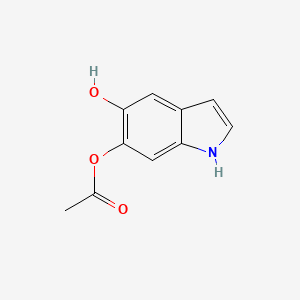

![[(5,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217165.png)

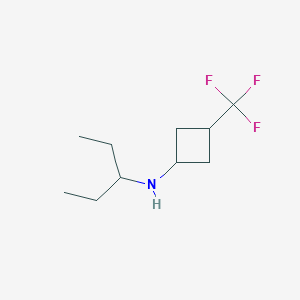


![8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile](/img/structure/B15217182.png)
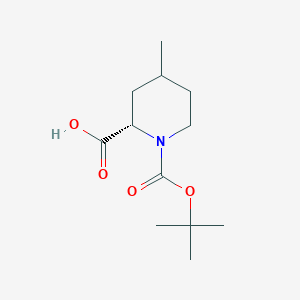
![6-[(2-Fluorobenzyl)sulfanyl]-9-(3-methylbutyl)-9h-purin-2-amine](/img/structure/B15217189.png)
